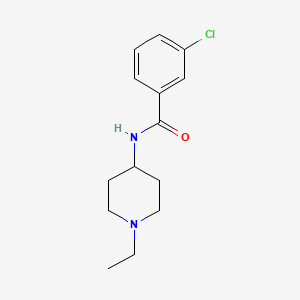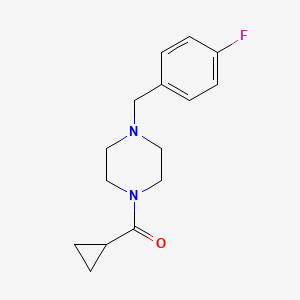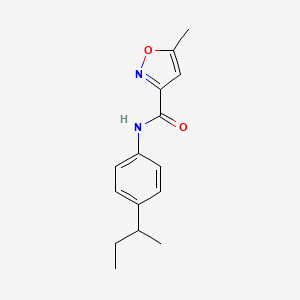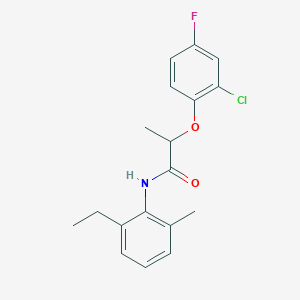
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide
描述
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide, also known as CFMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CFMP is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cellular differentiation.
作用机制
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide acts as a selective agonist of PPARδ, binding to the receptor and activating its downstream signaling pathways. PPARδ activation leads to the upregulation of genes involved in lipid metabolism, including fatty acid oxidation and glucose uptake. PPARδ activation also leads to the downregulation of genes involved in inflammation and cellular proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. This compound has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity and glucose homeostasis. This compound has also been shown to reduce inflammation and improve mitochondrial function in adipose tissue, leading to improved metabolic health.
实验室实验的优点和局限性
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide has several advantages for use in lab experiments. It is a highly selective PPARδ agonist, meaning that it has minimal off-target effects and can be used to specifically study the role of PPARδ in various biological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life in vivo, meaning that it may need to be administered frequently in animal studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in human populations are not well understood.
未来方向
There are several future directions for research on 2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide and PPARδ agonists. One area of interest is the potential therapeutic use of PPARδ agonists in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine the safety and efficacy of PPARδ agonists in humans, as well as the optimal dosing and administration regimens. Another area of interest is the potential use of PPARδ agonists in the treatment of cancer. Additional studies are needed to determine the mechanisms by which PPARδ activation inhibits tumor growth and to identify the optimal PPARδ agonists for use in cancer therapy. Finally, there is a need for further research on the role of PPARδ in various biological processes, including inflammation, cellular differentiation, and mitochondrial function.
科学研究应用
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide has been used in a variety of scientific research applications, including the study of lipid metabolism, inflammation, and cellular differentiation. PPARδ agonists such as this compound have been shown to have potential therapeutic benefits in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia. This compound has also been studied for its potential use in the treatment of cancer, as PPARδ activation has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-4-13-7-5-6-11(2)17(13)21-18(22)12(3)23-16-9-8-14(20)10-15(16)19/h5-10,12H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCFNESQEBHSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4432285.png)
![1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)
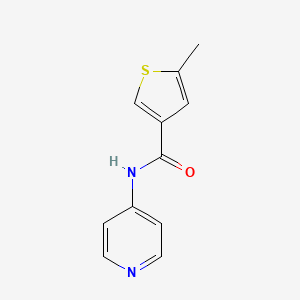
![2-chloro-6-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4432297.png)
![5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)

